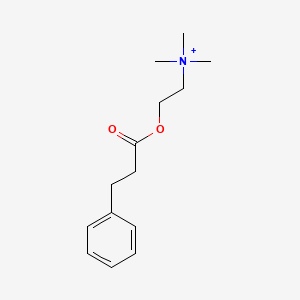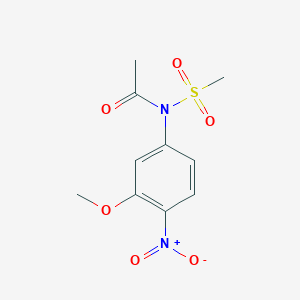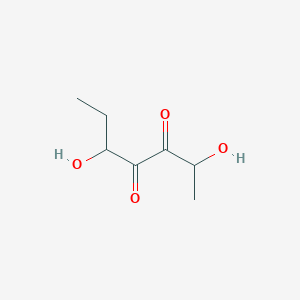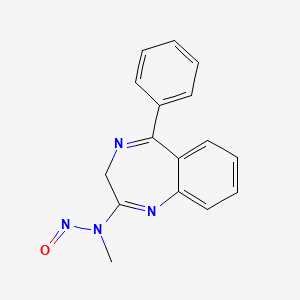
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenylpropoxy group attached to an ethanaminium backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- typically involves the reaction of trimethylamine with a suitable ester or acid derivative of 1-oxo-3-phenylpropanoic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trimethylamine, phenylpropanoic acid derivatives, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediate compounds, purification, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized as an antistatic agent, emulsifying agent, and flocculant in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Shares structural similarities and is used in similar applications.
N,N,N’-Trimethyl-1,2-ethanediamine: Another quaternary ammonium compound with comparable properties.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- stands out due to its specific phenylpropoxy group, which imparts unique chemical and physical properties. This structural feature enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
58979-36-5 |
|---|---|
Fórmula molecular |
C14H22NO2+ |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
trimethyl-[2-(3-phenylpropanoyloxy)ethyl]azanium |
InChI |
InChI=1S/C14H22NO2/c1-15(2,3)11-12-17-14(16)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3/q+1 |
Clave InChI |
UUSHEWPJJDGXOU-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOC(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)

![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)



![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)


